Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate
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Overview
Description
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a chemical compound belonging to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been shown to interact with their targets resulting in a variety of biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound could potentially have a broad spectrum of molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate typically involves the following steps:
Formation of the Triazolopyrimidinone Core: The core structure is synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Thiolation: The resulting triazolopyrimidinone is then subjected to thiolation reactions to introduce the thioether group.
Esterification: Finally, the thiolated product undergoes esterification with ethanol to yield the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thioether group to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the compound to simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Amides, esters, and thioesters.
Scientific Research Applications
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as a lead compound for drug development.
Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.
Comparison with Similar Compounds
Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is structurally similar to other triazolopyrimidines and thioesters. Some similar compounds include:
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the thioether group and the triazolopyrimidinone core, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-4-18-9(17)7(3)19-11-14-13-10-12-8(16)5-6(2)15(10)11/h5,7H,4H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPFICCZSDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C2N1C(=CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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